molecular formula C11H12O4 B3271930 2-Allyl-3-hydroxy-5-methoxybenzoic acid CAS No. 55703-72-5

2-Allyl-3-hydroxy-5-methoxybenzoic acid

Cat. No.: B3271930
CAS No.: 55703-72-5
M. Wt: 208.21 g/mol
InChI Key: PYGXNKBSRUNWIX-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. bohrium.com Their utility is rooted in the reactivity of the carboxylic acid group and the potential for functionalization of the aromatic ring. bohrium.com In materials science, they are integral to the synthesis of polymers, resins, and plasticizers. researchgate.net In medicinal chemistry, the benzoic acid scaffold is a common feature in numerous therapeutic agents, exhibiting a wide range of biological activities. consensus.app The ongoing exploration of novel derivatives is driven by the quest for compounds with enhanced or entirely new properties, making them a subject of sustained academic and industrial interest. hmdb.ca

Overview of Naturally Occurring and Synthetically Derived Phenolic Acids

Phenolic acids are a significant class of secondary metabolites found throughout the plant kingdom, characterized by a phenolic ring and a carboxylic acid function. mdpi.com These naturally occurring compounds, which include derivatives of both benzoic and cinnamic acid, are noted for their antioxidant properties and other biological activities. mdpi.comnih.gov Synthetic phenolic acids, on the other hand, are often developed to enhance specific properties of their natural counterparts or to explore structure-activity relationships. nih.gov The functionalization of natural phenols through synthetic routes such as alkylation and esterification can lead to compounds with augmented antimicrobial or other biological effects. nih.govnih.gov

Structural Elucidation Challenges and Opportunities for Novel Benzoic Acid Scaffolds

The precise determination of the three-dimensional structure of novel benzoic acid derivatives can present significant challenges. Conformational polymorphism, where a molecule can exist in different crystalline forms due to rotations around single bonds, is a known phenomenon in substituted benzoic acids. nih.gov The interplay of intra- and intermolecular interactions, such as hydrogen bonding and π-stacking, further complicates structural analysis. bohrium.comacs.org Computational methods, in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are increasingly vital for accurately describing the conformational landscapes and solid-state structures of these molecules. bohrium.comucl.ac.uk These challenges also present opportunities for advancing our understanding of crystal engineering and the relationship between molecular conformation and bulk properties.

Research Gaps and Strategic Objectives for the Academic Investigation of 2-Allyl-3-hydroxy-5-methoxybenzoic acid

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While methods for the ortho-allylation of benzoic acids and the Claisen rearrangement of allyl phenyl ethers provide potential synthetic pathways, no specific experimental protocol for its synthesis is readily available. nih.govorganic-chemistry.org Furthermore, there is a lack of published data on its biological activity and spectroscopic characterization.

The strategic objectives for the academic investigation of this compound should therefore include:

Development of a reliable synthetic route: Investigating methods such as the carboxylate-directed ortho-C-H allylation of 3-hydroxy-5-methoxybenzoic acid or the Claisen rearrangement of an appropriate allyl ether precursor. nih.govlibretexts.org

Comprehensive structural elucidation: Utilizing 1D and 2D NMR spectroscopy, mass spectrometry, and potentially single-crystal X-ray diffraction to definitively confirm the structure and study its conformational preferences.

Preliminary biological evaluation: Screening the compound for potential biological activities, drawing inspiration from structurally similar molecules like the anti-hyperlipidemic 2-allyl-5-hydroxy-4-methoxy benzaldehyde (B42025) derivatives. researchgate.net

The following tables summarize key information on related compounds and potential analytical approaches.

Physicochemical Properties of Related Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Known Properties/Applications
3-Hydroxybenzoic acidC7H6O3138.12Naturally occurring phenolic acid with various reported biological activities. bldpharm.com
3-Methoxybenzoic acidC8H8O3152.15Synthetic derivative, used as a building block in organic synthesis. chemicalbook.com
Methyl 5-allyl-2-hydroxy-3-methoxybenzoateC12H14O4222.24An ester derivative, potentially an intermediate in the synthesis of the target acid. cymitquimica.com

Potential Analytical Techniques for Structural Elucidation

TechniqueInformation GainedAnticipated Challenges
¹H and ¹³C NMR SpectroscopyProvides information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecule.Signal overlap in the aromatic region may require 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.
Mass Spectrometry (MS)Determines the molecular weight and provides information on the fragmentation pattern, further confirming the structure.Potential for in-source fragmentation could complicate interpretation.
Infrared (IR) SpectroscopyIdentifies functional groups such as the carboxylic acid (O-H and C=O stretching) and the allyl group (C=C stretching).Broad O-H stretching band from the carboxylic acid may obscure other signals.
Single-Crystal X-ray DiffractionProvides the definitive three-dimensional structure of the molecule in the solid state, including conformational details.Growing suitable single crystals can be a significant challenge.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methoxy-2-prop-2-enylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-8-9(11(13)14)5-7(15-2)6-10(8)12/h3,5-6,12H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGXNKBSRUNWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)O)CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Biosynthetic Hypotheses

Identification of Natural Sources and Related Allyl-Phenolic Compounds

Direct identification of 2-Allyl-3-hydroxy-5-methoxybenzoic acid in nature is not widely documented in readily available scientific literature. However, the presence of structurally related compounds in various organisms provides a strong indication of its potential natural origins. Benzoic acid and its derivatives are known to occur naturally in many plants, where they act as intermediates in the biosynthesis of a vast array of secondary metabolites wikipedia.orgresearchgate.net.

Allylphenols, a class of compounds characterized by an allyl side chain on a phenol (B47542) ring, are well-known constituents of many essential oils and have been identified in a variety of plant species. Notable examples include eugenol (B1671780), found in high concentrations in cloves, and chavicol biocyclopedia.comnih.gov. These compounds share the allyl group with this compound.

Furthermore, simpler benzoic acid derivatives with similar substitution patterns have been isolated from natural sources. For instance, 2-hydroxy-3-methoxybenzoic acid has been found in plants like Colchicum decaisnei and Betula pendula mdpi.com. The fungus Aspergillus niger is also known to metabolize benzoic acid into various hydroxylated derivatives acs.org. The co-occurrence of allylphenols and substituted benzoic acids in nature suggests that organisms possessing the enzymatic machinery for one type of modification may also be capable of producing more complex molecules like this compound.

Methodologies for the Isolation and Purification of Benzoic Acid Derivatives from Complex Matrices

The isolation and purification of benzoic acid derivatives from natural sources present a significant challenge due to the complexity of the biological matrices in which they are found. A variety of extraction and chromatographic techniques have been developed to effectively separate these compounds.

Several methods have been evaluated for the isolation of phenolic compounds, including benzoic acids, from plant material such as Melissa officinalis researchgate.netresearchgate.net. These techniques include:

Soxhlet extraction: A classical method for solid-liquid extraction.

Solid-phase extraction (SPE): This technique utilizes solid adsorbents to selectively retain and then elute the target compounds. Molecularly imprinted polymers (MIPs) have shown promise for the selective extraction of polyphenols researchgate.net.

Matrix solid-phase dispersion (MSPD): This method involves the simultaneous disruption and extraction of the sample, followed by clean-up.

Supercritical fluid extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent. It is valued for its ability to extract thermally labile compounds with high purity researchgate.net.

Following extraction, chromatographic techniques are essential for the purification of individual benzoic acid derivatives. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode with a C18 column, is a widely used method researchgate.netresearchgate.net. Gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with different polarities researchgate.net.

For the purification of benzoic acid itself, crystallization is a common and effective laboratory technique. This method relies on the differential solubility of the compound in a solvent at different temperatures. Benzoic acid is highly soluble in hot water but poorly soluble in cold water, allowing for its crystallization upon cooling of a saturated solution wikipedia.orgyoutube.com. While this is a standard procedure for the pure compound, its application to complex natural extracts would require significant pre-purification steps. More advanced industrial purification methods for benzoic acid include distillation and melt crystallization google.comgoogle.com.

Postulated Biosynthetic Pathways to Substituted Benzoic Acid Scaffolds

The biosynthesis of substituted benzoic acids in plants is a complex network of interconnected pathways nih.gov. While the specific pathway to this compound has not been elucidated, it is possible to postulate a plausible route based on the known biosynthesis of related molecules.

The core benzoic acid structure is primarily derived from the shikimate pathway researchgate.netutu.fi. This pathway, central to the biosynthesis of aromatic amino acids, produces chorismic acid, a key branch point intermediate. Benzoic acid can be synthesized from chorismate through several proposed routes researchgate.net.

The various substituents on the aromatic ring are introduced through a series of enzymatic modifications. The biosynthesis of allylphenols like eugenol provides a model for the formation of the allyl group biocyclopedia.comnih.govresearchgate.net. This process begins with (hydroxy)cinnamic acids, such as ferulic acid, which are converted to their corresponding alcohols (e.g., coniferyl alcohol). These alcohols are then acetylated and subsequently reduced to form the allylphenol nih.gov.

The hydroxyl and methoxy (B1213986) groups are typically introduced by the action of hydroxylases and methyltransferases, respectively. For example, the biosynthesis of rosmarinic acid involves hydroxylases that add hydroxyl groups to the aromatic ring nih.gov. The methoxy group in many natural products is derived from S-adenosyl methionine (SAM) through the action of O-methyltransferases.

Therefore, a hypothetical biosynthetic pathway for this compound could involve the following key steps, though the precise order may vary:

Formation of a benzoic acid precursor via the shikimate pathway.

Hydroxylation of the aromatic ring at positions 3 and potentially 2.

Methylation of one of the hydroxyl groups to form a methoxy group.

Introduction of the allyl group, possibly through a mechanism similar to that seen in allylphenol biosynthesis, involving the conversion of a carboxylic acid side chain to an alcohol, followed by further modification.

Chemo-taxonomic Significance of this compound in Natural Product Chemistry

Chemo-taxonomy utilizes the distribution of chemical compounds in organisms to aid in their classification. The presence of specific classes of secondary metabolites can be characteristic of particular plant families or genera.

While the distribution of this compound itself is not well-documented, the occurrence of related allylphenols and substituted benzoic acids can provide some chemo-taxonomic insights. For instance, the presence of eugenol is a defining characteristic of the essential oil of cloves (Syzygium aromaticum) and is also found in other members of the Myrtaceae family.

The broader class of phenolic compounds, including hydroxybenzoic and hydroxycinnamic acids, are widespread in the plant kingdom and play a crucial role in plant defense and signaling nih.gov. The specific patterns of substitution on the aromatic ring, however, can be more taxonomically informative. The presence of a compound with the unique combination of allyl, hydroxyl, and methoxy groups as seen in this compound could, if found in a specific taxon, serve as a valuable chemo-taxonomic marker. Further research into the natural distribution of this compound is needed to fully understand its potential significance in the chemical classification of life.

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Total Synthesis of 2-Allyl-3-hydroxy-5-methoxybenzoic acid

De novo synthesis, the creation of a complex molecule from simple precursors, offers pathways to this compound that allow for precise control over the substitution pattern of the aromatic ring. nih.govrsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govcapes.gov.brorganic-chemistry.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting aryllithium species can then be "quenched" with an electrophile to introduce a new substituent.

For the synthesis of the target compound, a plausible DoM strategy would involve a suitably protected 3-hydroxy-5-methoxybenzoic acid derivative. The carboxylate and hydroxyl groups can act as directing groups. nih.govorganic-chemistry.org For instance, treatment of 2-methoxybenzoic acid with a strong base like s-butyllithium in the presence of TMEDA leads to deprotonation at the position ortho to the carboxylate. nih.govcapes.gov.bracs.orgbohrium.com A similar principle can be applied to a protected 3-hydroxy-5-methoxybenzoic acid.

Plausible Synthetic Route using DoM:

Protection: The carboxylic acid and phenol (B47542) of a starting material like 3-hydroxy-5-methoxybenzoic acid would likely require protection to prevent side reactions with the organolithium reagent.

Ortho-lithiation: The protected benzoic acid derivative would be treated with a strong lithium amide base at low temperatures. The directing groups would guide the deprotonation to the C2 position.

Electrophilic Quenching: The resulting aryllithium intermediate would be reacted with an allyl electrophile, such as allyl bromide, to introduce the allyl group at the desired position.

Deprotection: Removal of the protecting groups would yield the final product, this compound.

The choice of directing group and base is crucial for achieving the desired regioselectivity. nih.govorganic-chemistry.org

The Claisen rearrangement is a thermally-induced organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is a classic and effective method for installing an allyl group onto a phenolic ring, ortho to the hydroxyl group. libretexts.org

A general pathway for the synthesis of this compound via a Claisen rearrangement would start with an appropriate allyloxybenzoic acid precursor. scirp.org For example, heating an allyl aryl ether can lead to an intramolecular rearrangement to form an o-allylphenol. libretexts.org

Illustrative Synthetic Sequence:

Etherification: A precursor such as methyl 3,5-dihydroxybenzoate (B8624769) could be selectively allylated at one of the hydroxyl groups to form an allyloxy derivative.

Claisen Rearrangement: Heating the allyloxy intermediate would trigger the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, moving the allyl group from the oxygen to the ortho carbon (C2 or C6). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction typically proceeds through a concerted, cyclic transition state. libretexts.org

Methylation and Hydrolysis: Subsequent methylation of the remaining hydroxyl group and hydrolysis of the ester would yield the target molecule.

A key consideration in this approach is controlling the regioselectivity of the initial allylation and the subsequent rearrangement. In some cases, if both ortho positions are available, a mixture of products may be obtained. scirp.org

The precise placement of the hydroxyl and methoxy (B1213986) groups on the benzoic acid scaffold is critical. This can be achieved either by starting with a pre-functionalized aromatic ring or by introducing these groups at specific stages of the synthesis.

Starting with a molecule like 3-hydroxy-5-methoxybenzoic acid simplifies the process, as the core substitution pattern is already established. bldpharm.com Alternatively, one could begin with a simpler benzoic acid derivative and introduce the hydroxyl and methoxy groups regioselectively. For instance, a methoxy group can be introduced via etherification of a hydroxyl group. rasayanjournal.co.in The synthesis of bosutinib, for example, involves the esterification and subsequent alkylation of 3-methoxy-4-hydroxybenzoic acid. mdpi.com

Enzymatic approaches are also emerging for the selective hydroxylation and carboxylation of phenolic compounds, which could offer green alternatives to traditional chemical methods. nih.gov

Derivatization Strategies and Analogue Synthesis

Modification of the core structure of this compound allows for the synthesis of a library of analogues, which is essential for structure-activity relationship studies.

The carboxylic acid group is a prime site for derivatization. Standard esterification methods, such as reaction with an alcohol under acidic catalysis (e.g., Fischer esterification), can be employed. google.com For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate ester or amide formation. rasayanjournal.co.in

Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents is a common and efficient method.

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReagents and ConditionsProduct TypePotential for Side Reactions
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatAlkyl EsterPossible etherification of the phenolic hydroxyl if not protected. researchgate.net
DCC/DMAP CouplingAlcohol or Amine, DCC, DMAP, Anhydrous Solvent (e.g., Dichloromethane)Ester or AmideFormation of N-acylurea byproduct. rasayanjournal.co.in
Acid Chloride Formation followed by Amination1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine, BaseAmideHarsh conditions for acid chloride formation may not be compatible with all functional groups.

The allyl side chain offers a versatile handle for a range of chemical transformations.

Oxidation: The double bond of the allyl group can be oxidized under various conditions. For instance, treatment with osmium tetroxide or cold, dilute potassium permanganate (B83412) would yield a diol. Oxidative cleavage of the double bond with ozone (ozonolysis) or hot, concentrated potassium permanganate would lead to a carboxylic acid. libretexts.org Allylic oxidation, which selectively oxidizes the carbon adjacent to the double bond, can also be achieved using reagents like selenium dioxide to produce an allylic alcohol. nih.gov

Reduction: The double bond of the allyl group can be selectively reduced to a propyl group via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under mild conditions that would not typically reduce the aromatic ring. libretexts.orglibretexts.orglumenlearning.com

Cyclization: The ortho-allylphenol motif can undergo cyclization reactions to form five- or six-membered heterocyclic rings. nih.gov Acid-catalyzed cyclization can lead to the formation of dihydrofuran derivatives. nih.gov Oxidative cyclization, often mediated by palladium catalysts, can yield benzofuran (B130515) structures. nih.gov Furthermore, iodocyclization can be achieved by treating the 2-allylphenol (B1664045) with iodine, leading to iodomethyl-dihydrobenzofurans. researchgate.net The Nazarov cyclization is another powerful tool for forming five-membered rings, though it typically involves divinyl ketones. organicreactions.orgwikipedia.org

Table 2: Summary of Allyl Side Chain Modifications

ModificationTypical ReagentsResulting Functional Group/Structure
Oxidation (Dihydroxylation)OsO₄, NMO or cold, dilute KMnO₄Diol
Oxidation (Cleavage)O₃ then DMS or Zn/H₂O; or hot, conc. KMnO₄Aldehyde/Carboxylic Acid
ReductionH₂, Pd/CPropyl group
IodocyclizationI₂, NaHCO₃Iodomethyl-dihydrobenzofuran
Oxidative CyclizationPdCl₂, CuCl₂, O₂Benzofuran

Substituent Modification and Halogenation on the Aromatic Ring System

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its substituents. The hydroxyl and methoxy groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group. Given the existing substitution pattern, the primary position available for further functionalization is C6, which is ortho to the hydroxyl group and para to the methoxy group.

Electrophilic Aromatic Substitution:

Further electrophilic substitution on the aromatic ring is a viable pathway for modification. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation would be directed to the C6 position due to the powerful directing effects of the hydroxyl and methoxy groups. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions involving the allyl group.

Halogenation:

Halogenation of the aromatic ring can be achieved using various standard reagents. Due to the activated nature of the ring, mild conditions are often sufficient.

Bromination: The use of N-Bromosuccinimide (NBS) in a suitable solvent is a common method for the selective bromination of activated aromatic rings. youtube.comyoutube.comlibretexts.org In the case of this compound, this would be expected to yield the 6-bromo derivative. The reaction proceeds via an electrophilic substitution mechanism.

Chlorination: Similarly, reagents like N-chlorosuccinimide (NCS) or simply chlorine gas in a controlled manner can introduce a chlorine atom at the C6 position. libretexts.org

Iodination: Iodination can be accomplished with iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, or by using N-iodosuccinimide (NIS).

It is important to note that the allyl group itself can react with halogens, particularly under radical conditions (e.g., with light or radical initiators). pearson.comyoutube.com Therefore, to achieve selective aromatic halogenation, reaction conditions that favor electrophilic aromatic substitution are crucial.

A summary of potential halogenation reactions is provided in the table below.

Halogenating AgentExpected ProductReaction Type
N-Bromosuccinimide (NBS)2-Allyl-6-bromo-3-hydroxy-5-methoxybenzoic acidElectrophilic Aromatic Substitution
N-Chlorosuccinimide (NCS)2-Allyl-6-chloro-3-hydroxy-5-methoxybenzoic acidElectrophilic Aromatic Substitution
Iodine (I₂) / Oxidant2-Allyl-3-hydroxy-6-iodo-5-methoxybenzoic acidElectrophilic Aromatic Substitution

Catalyst Development and Reaction Mechanism Studies in Synthesis

The synthesis and functionalization of this compound and its derivatives can be significantly influenced by the choice of catalysts. Catalytic methods offer pathways to improved efficiency, selectivity, and sustainability.

Catalysis in Allylation:

The introduction of the allyl group onto the 3-hydroxy-5-methoxybenzoic acid scaffold is a key synthetic step. While classical methods may involve the use of allyl bromide in the presence of a base, catalytic approaches are of significant interest. Palladium-catalyzed allylation reactions are particularly prominent. rsc.orgrsc.orgnih.govresearchgate.net For instance, the O-allylation of phenols can be achieved using allylic acetates in the presence of a palladium catalyst. rsc.org The direct C-H allylation of benzoic acids has also been demonstrated using ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, which directs the allyl group to the ortho position relative to the carboxylic acid. nih.govbohrium.com

The mechanism of palladium-catalyzed allylation typically involves the formation of a π-allylpalladium intermediate. nih.govresearchgate.net The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl source, followed by oxidative addition to form the Pd(II) π-allyl complex. Subsequent nucleophilic attack by the phenoxide (in O-allylation) or the aromatic ring (in C-allylation) regenerates the Pd(0) catalyst and yields the allylated product.

Catalytic Functionalization of the Allyl Group:

The allyl group itself is a versatile handle for further modifications through various catalytic reactions.

Palladium-Catalyzed Reactions: The allyl group can participate in a wide range of palladium-catalyzed transformations. For example, allylic C-H functionalization can be used to introduce other functional groups at the allylic position. rsc.orgresearchgate.net The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, allows for the introduction of a variety of nucleophiles. nih.gov Furthermore, palladium catalysts can be used for the silylation or borylation of allylic alcohols, which could be derived from the allyl group of the title compound. acs.orgorganic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are known to promote the allylation of phenols with allyl alcohol. universiteitleiden.nluniversiteitleiden.nl They can also be employed for other transformations of the allyl group.

The choice of ligand for the metal catalyst is critical in controlling the regioselectivity and stereoselectivity of these reactions.

A summary of potential catalytic transformations is presented in the table below.

Catalytic SystemTransformationMechanistic Feature
[Ru(p-cymene)Cl₂]₂ / Baseortho-C-H Allylation of benzoic acidCarboxylate-directed C-H activation
Pd(0) / LigandO-Allylation of phenolFormation of a π-allylpalladium intermediate
Pd(0) / LigandAllylic substitution (Tsuji-Trost)Nucleophilic attack on a π-allylpalladium complex
Ruthenium ComplexesAllylation with allyl alcoholFormation of a Ru(IV) σ-allyl species is proposed

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial but crucial data for structural determination.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Allyl-3-hydroxy-5-methoxybenzoic acid would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values are key to assigning them to specific protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their attached groups.

Due to the absence of specific experimental data for this compound in the searched literature, representative data tables for closely related structures are presented below for illustrative purposes. For instance, the NMR data for 3-methoxybenzoic acid and 2-hydroxy-3-methoxybenzoic acid can provide insights into the expected chemical shifts for the aromatic and methoxy (B1213986) group protons and carbons.

Interactive Data Table: Representative ¹H NMR Data of Related Compounds

CompoundSolventChemical Shift (δ) ppm
3-Methoxybenzoic acidCDCl₃7.73 (ddd, J = 7.6, 1.5, 1.0 Hz, 1H), 7.63 (dd, J = 2.6, 1.5 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.16 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H), 3.87 (s, 3H)
3-Hydroxybenzoic acidDMSO-d₆12.9 (s, 1H), 9.8 (s, 1H), 7.42 (d, J = 1.5 Hz, 1H), 7.39 (t, J = 7.9 Hz, 1H), 7.31 (dd, J = 8.0, 2.0 Hz, 1H), 7.03 (ddd, J = 7.7, 2.5, 1.5 Hz, 1H)

Interactive Data Table: Representative ¹³C NMR Data of Related Compounds

CompoundSolventChemical Shift (δ) ppm
3-Methoxybenzoic acidCDCl₃171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5
3-Hydroxy-4,5-dimethoxybenzoic acid-Data not available in search results

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the spin systems of the allyl group and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for unambiguously assigning the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is crucial for determining the stereochemistry and conformation of the molecule.

While specific 2D NMR data for the target compound is not available, the application of these techniques would be critical for its complete structural assignment.

Solid-State NMR Applications for Polymorphic Forms

Solid-state NMR (ssNMR) is a specialized technique used to study molecules in the solid state. It is particularly valuable for characterizing polymorphic forms, which are different crystalline structures of the same compound. Polymorphism can significantly affect the physical properties of a compound. While no specific studies on the polymorphic forms of this compound using ssNMR were found, it is a key technique for such investigations in materials science and pharmaceutical development. For example, studies on the polymorphism of 3-methoxybenzoic acid have utilized crystallographic techniques to identify different crystal structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands in an IR spectrum are characteristic of specific functional groups. For this compound, one would expect to observe characteristic stretching frequencies for the hydroxyl (-OH) group of the phenol (B47542) and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, the C=C bonds of the aromatic ring and the allyl group, and the C-O bonds of the ether and carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. The UV-Vis spectrum of this compound would be expected to show absorptions related to the substituted benzene ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the exact molecular formula of a compound. This is a critical step in the identification of a new substance. For this compound (C₁₁H₁₂O₄), HRMS would be used to confirm its elemental composition. Fragmentation analysis in MS/MS experiments would further help to elucidate the structure by showing how the molecule breaks apart. For instance, mass spectral data is available for related compounds like 3-Allyl-2-hydroxybenzoic acid, which can provide clues about expected fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for assessing its purity and analyzing its presence in complex mixtures. For GC-MS analysis, derivatization of the polar carboxyl and hydroxyl groups is typically required to enhance volatility and thermal stability. A common approach is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons into trimethylsilyl (TMS) ethers and esters.

The separation of the derivatized this compound from other components in a mixture is achieved on a GC column, typically a non-polar or medium-polarity capillary column. The retention time of the compound is a characteristic feature under specific chromatographic conditions. Following elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation of the TMS-derivatized this compound would be expected to follow predictable pathways based on the fragmentation of similar structures, such as other substituted benzoic acids and allyl-containing aromatic compounds. Key fragmentation patterns for analogous compounds often involve the loss of methyl radicals (•CH3) from the TMS groups, cleavage of the allyl chain, and fragmentation of the benzoic acid moiety, including the loss of CO and CO2.

A notable phenomenon in the mass spectrometry of ortho-substituted benzoic acids is the "ortho effect," which can lead to characteristic fragmentation pathways involving interactions between the adjacent substituents. For this compound, the proximity of the allyl and hydroxyl groups could result in specific rearrangements and fragment ions that would be absent in its meta and para isomers.

The analysis of eugenol (B1671780) (a structurally related compound with allyl and methoxy groups) by GC-MS reveals characteristic fragmentation that can be extrapolated to the target molecule. researchgate.netjsppharm.orgnih.govnih.gov The mass spectrum of derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with a series of fragment ions that can be used for its unambiguous identification and purity assessment.

Table 1: Predicted Key GC-MS Fragmentation Data for TMS-Derivatized this compound

Fragment Ion Predicted m/z Interpretation
[M]+•352Molecular ion of the di-TMS derivative
[M-15]+337Loss of a methyl radical (•CH3) from a TMS group
[M-41]+311Loss of the allyl group (•C3H5)
[M-73]+279Loss of a trimethylsilyl group (•Si(CH3)3)
[M-117]+235Loss of the trimethylsilyloxycarbonyl group (•COOSi(CH3)3)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. This technique allows for the ionization of the analyte directly from a solution, typically yielding protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation.

For this compound, negative ion mode ESI-MS is generally preferred due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups, which are readily deprotonated. The resulting [M-H]- ion can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation. In an MS/MS experiment, the precursor ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic product ion spectrum.

The fragmentation of the [M-H]- ion of this compound would likely involve the loss of small neutral molecules such as CO2 from the carboxylate group and potentially the loss of the allyl group. The fragmentation patterns of substituted benzoic acids in ESI-MS/MS have been studied, and for ortho-substituted derivatives, neighboring group participation can influence the fragmentation pathways. tdl.org The presence of the allyl, hydroxyl, and methoxy groups provides multiple sites for characteristic fragmentation.

The analysis of similar phenolic compounds by ESI-MS provides insights into the expected fragmentation. For instance, studies on salicylic acid derivatives show characteristic losses that can be used for their identification and quantification in complex matrices. nih.govresearchgate.netnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for [M-H]- of this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Interpretation
20716344Loss of CO2 from the carboxylate group
20716542Loss of C3H6 (propene) via rearrangement of the allyl group
20714760Loss of C3H4O (acrolein)
16313528Loss of CO from the phenoxide ion

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that enables the analysis of a wide range of molecules, including those that are non-volatile and thermally fragile. While it is renowned for the analysis of large biomolecules, its application to small molecules is also well-established. For this compound, MALDI-MS can be a valuable tool, particularly for rapid analysis and high-throughput screening.

In a typical MALDI experiment, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, typically as protonated [M+H]+ or deprotonated [M-H]- ions.

The choice of matrix is crucial for the successful MALDI analysis of small molecules to avoid interference from matrix ions in the low mass range. For acidic compounds like this compound, matrices such as 9-aminoacridine (9-AA) or α-cyano-4-hydroxycinnamic acid (CHCA) are often employed.

MALDI-Time-of-Flight (TOF) MS can provide accurate mass measurements of the parent ion, confirming the molecular weight of this compound. While MALDI is a soft ionization technique, some fragmentation can occur, which can provide structural information. Post-source decay (PSD) analysis can be performed to induce fragmentation and obtain a more detailed mass spectrum.

The application of MALDI-MS to the analysis of phenolic compounds has demonstrated its utility in identifying and characterizing these molecules in various samples.

Table 3: Potential Matrices for MALDI-MS Analysis of this compound

Matrix Abbreviation Laser Wavelength (nm) Typical Analytes
α-Cyano-4-hydroxycinnamic acidCHCA337, 355Peptides, small molecules
Sinapinic acidSA337, 355Proteins, peptides
2,5-Dihydroxybenzoic acidDHB337, 355Peptides, proteins, carbohydrates
9-Aminoacridine9-AA337, 355Small molecules, lipids

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystal Growth Techniques and Data Collection Strategies

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals of sufficient size. For a compound like this compound, several crystal growth techniques can be employed. Slow evaporation of a saturated solution is a common and effective method. A variety of solvents should be screened to find one in which the compound has moderate solubility. Suitable solvents could include ethanol, methanol, acetone, or mixtures thereof with water. Other techniques such as slow cooling of a saturated solution or vapor diffusion can also be explored.

Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that allow for rapid and efficient data collection.

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed. This involves indexing the diffraction pattern to determine the unit cell parameters and space group, and integrating the intensities of the reflections. The crystal structure of the closely related salicylic acid has been extensively studied, and it crystallizes in the monoclinic space group P21/c. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding, π-π stacking)

After solving and refining the crystal structure, a detailed analysis of the intermolecular interactions and crystal packing can be performed. For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. nih.gov Additionally, the hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent carboxyl group, similar to what is observed in salicylic acid. nih.govmdpi.com Intermolecular hydrogen bonds involving the hydroxyl and methoxy groups with neighboring molecules are also possible, leading to the formation of extended networks.

π-π Stacking: The aromatic rings of this compound can interact through π-π stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings, are important in stabilizing the crystal structure. The presence and geometry of these interactions (e.g., face-to-face or offset) can be determined from the crystal structure. Electron-donating (methoxy) and electron-withdrawing (carboxyl) groups on the aromatic ring can influence the nature and strength of these π-π stacking interactions.

Table 4: Expected Crystallographic Data and Intermolecular Interactions for this compound (based on analogues)

Parameter Expected Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P21/c)
Dominant Intermolecular InteractionO-H···O hydrogen bonding (carboxylic acid dimers)
Secondary InteractionsIntramolecular O-H···O hydrogen bonding, π-π stacking
Likely Packing MotifLayered or herringbone structures

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For 2-Allyl-3-hydroxy-5-methoxybenzoic acid, DFT is employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of its atoms—the configuration with the lowest potential energy.

Once the optimized geometry is obtained, it serves as the basis for predicting spectroscopic parameters. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be performed. wseas.com These predicted spectra are invaluable for interpreting and assigning signals in experimentally obtained data, confirming the molecular structure.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comossila.com

HOMO : This orbital is the highest energy level that contains electrons. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity or basicity. youtube.comossila.com

LUMO : This is the lowest energy orbital that is devoid of electrons. ossila.com The energy of the LUMO indicates the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. researchgate.net These maps are generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors denote regions of varying potential, which are useful for predicting how the molecule will interact with other charged species. youtube.com

Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack. researchgate.netresearchgate.net

Blue/Green Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, identifying them as key sites for electrophilic interactions.

Table 1: Key Concepts in Quantum Chemical Calculations

ParameterDescriptionSignificance for this compound
DFT Geometry Optimization A computational process to find the lowest-energy, most stable 3D structure of a molecule.Provides the foundational structure for all other theoretical predictions.
HOMO (Highest Occupied Molecular Orbital) The highest-energy molecular orbital that is occupied by electrons. ossila.comIndicates the molecule's electron-donating capability and likely sites of oxidation.
LUMO (Lowest Unoccupied Molecular Orbital) The lowest-energy molecular orbital that is unoccupied by electrons. ossila.comIndicates the molecule's electron-accepting capability and likely sites of reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. researchgate.netA smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net
MEP (Molecular Electrostatic Potential) Map A visual map of the charge distribution on the molecule's surface. researchgate.netIdentifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a large biological molecule, typically a protein. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. The results provide insights into:

Binding Mode : The specific three-dimensional arrangement of the ligand within the active site, including key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces with amino acid residues.

Binding Affinity : A score that estimates the strength of the interaction between the ligand and the protein. A lower binding energy score typically indicates a more stable and favorable interaction.

These predictions are crucial for identifying potential biological targets for this compound and understanding the structural basis of its activity.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time by applying the laws of classical mechanics.

By simulating the this compound-protein complex in a simulated biological environment (including water and ions), MD can:

Assess the stability of the predicted binding pose over time.

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more detailed understanding of the energetics and thermodynamics of the binding process.

Table 2: Overview of Molecular Simulation Techniques

TechniquePurposeInformation Gained
Molecular Docking To predict the preferred binding orientation of a ligand to a protein target. nih.govBinding pose, key intermolecular interactions, and a score estimating binding affinity.
Molecular Dynamics (MD) To simulate the physical motions of atoms and molecules over time. nih.govStability of the ligand-protein complex, conformational flexibility, and dynamic behavior in a biological environment.

Prediction of Physicochemical Properties Relevant to Biological Activity

Computational models are widely used to predict key physicochemical properties that influence a molecule's behavior in a biological system, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For this compound, predicting properties like pKa and lipophilicity is essential for assessing its drug-like potential.

pKa : The pKa value indicates the acidity of a compound and determines its ionization state at a given pH. The ionization state is critical as it affects solubility, membrane permeability, and the ability to interact with charged residues in a protein's active site.

Lipophilicity : Often expressed as logP, lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. This property is a key determinant of a molecule's ability to cross biological membranes, its distribution in the body, and its potential for binding to various proteins. chemaxon.com Machine-learning approaches are often used to predict these parameters based on the large amount of available data for other compounds. chemaxon.com

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

Key areas for exploration include:

Late-Stage C-H Functionalization: The direct introduction of the allyl group onto a pre-existing 3-hydroxy-5-methoxybenzoic acid scaffold via C-H activation represents a highly atom-economical approach. researchgate.netnih.govbeilstein-journals.org Recent advances in transition-metal catalysis, particularly with iridium, rhodium, and palladium, have enabled the selective functionalization of C-H bonds ortho to a directing group, such as a carboxylic acid. nih.gov Investigating these methods could provide a more direct and efficient synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Modular approaches using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to construct the carbon skeleton. acs.org For instance, a suitably protected and halogenated benzoic acid derivative could be coupled with an allyl-organometallic reagent.

Sustainable and Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources will be a critical aspect of future synthetic strategies. This includes exploring biocatalytic methods, photocatalysis, and reactions in aqueous media to reduce the environmental impact of the synthesis. rasayanjournal.co.in

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Linear Synthesis Well-established reactionsLow overall yield, multiple steps, waste generation
Late-Stage C-H Functionalization High atom economy, fewer stepsRegioselectivity control, catalyst cost and sensitivity
Palladium-Catalyzed Cross-Coupling High modularity and functional group toleranceUse of pre-functionalized starting materials, catalyst removal
Green Chemistry Approaches Reduced environmental impact, safer reagentsCatalyst stability and efficiency in green solvents, scalability

Advanced Mechanistic Biological Studies with Refined In Vitro Models

The biological activities of phenolic compounds and their derivatives are well-documented, ranging from antioxidant to anti-inflammatory and antimicrobial effects. rasayanjournal.co.inmdpi.com To elucidate the specific biological functions of 2-allyl-3-hydroxy-5-methoxybenzoic acid, advanced in vitro models that more closely mimic human physiological conditions are required.

Future research in this area should involve:

3D Cell Culture and Organoid Models: Moving beyond traditional 2D cell cultures, 3D spheroids and organoids provide a more accurate representation of tissue architecture and cell-cell interactions. These models would be invaluable for assessing the compound's activity in a more physiologically relevant context.

High-Content Screening (HCS): HCS platforms can be used to simultaneously evaluate multiple cellular parameters, providing a comprehensive picture of the compound's effects on cell health, signaling pathways, and morphology.

In Vitro Digestion and Bioavailability Models: To understand how the compound might behave upon ingestion, in vitro models that simulate gastrointestinal digestion can be employed to assess its stability, release from a food matrix, and potential for absorption.

Design and Synthesis of Highly Specific Analogues Based on SAR Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound and for designing analogues with enhanced potency and selectivity. nih.goviomcworld.com For this compound, a systematic investigation of how each structural component contributes to its biological effects would be a key research direction.

Key modifications for SAR studies could include:

Allyl Group Modification: The allyl group could be replaced with other alkyl or alkenyl chains of varying lengths and degrees of unsaturation to probe the importance of this substituent for biological activity. Isomerization of the allyl group to a propenyl group could also be investigated.

Hydroxyl and Methoxy (B1213986) Group Variation: The positions of the hydroxyl and methoxy groups could be altered, or they could be replaced with other functional groups such as halogens, alkyl ethers, or esters to understand their role in target binding. Studies on other benzoic acid derivatives have shown that the position of hydroxyl and methoxy groups can significantly impact biological activity. mdpi.com

Carboxylic Acid Derivatization: The carboxylic acid could be converted to esters, amides, or other bioisosteres to modulate the compound's physicochemical properties, such as its acidity and ability to form hydrogen bonds. iomcworld.com

A table outlining potential analogue designs is provided below:

Core Structure ModificationRationalePotential Impact on Activity
Varying the Allyl Chain Explore the influence of hydrophobicity and steric bulk.Altered binding affinity and selectivity.
Positional Isomers of -OH and -OCH3 Investigate the importance of hydrogen bonding and electronic effects at different positions.Significant changes in biological activity based on target interactions.
Esterification/Amidation of -COOH Modify polarity, cell permeability, and metabolic stability.Improved pharmacokinetic properties.
Introduction of Additional Substituents Probe for new interaction points with biological targets.Enhanced potency or novel biological activities.

Potential Applications in Chemical Biology Tools and Probe Development (excluding therapeutic uses)

The unique substitution pattern of this compound makes it an interesting candidate for development into a chemical probe to study biological systems. acs.org Chemical probes are small molecules that can be used to perturb and visualize biological processes in a controlled manner.

Future research could focus on:

Affinity-Based Probes: The molecule could be functionalized with a reporter tag (e.g., a fluorophore or a biotin) to create an affinity-based probe. This would allow for the identification of its cellular binding partners through techniques like affinity chromatography and mass spectrometry.

Activity-Based Probes: If the compound is found to be an inhibitor of a particular enzyme, it could be converted into an activity-based probe by incorporating a reactive group that covalently modifies the active site of the target enzyme.

Luminescent Probes: The phenolic nature of the compound suggests it might be developed into a luminescent sensor for detecting specific analytes, such as metal ions or reactive oxygen species, based on changes in its fluorescence properties upon binding. rsc.org

Integration with Chemoinformatics and Artificial Intelligence for Predictive Modeling

Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.netnih.govlongdom.org

For this compound, these computational tools can be applied to:

Predictive Modeling of Physicochemical Properties: Algorithms can be used to predict properties such as solubility, pKa, and lipophilicity, which are crucial for understanding the compound's behavior in biological systems. nih.gov

Virtual Screening of Analogue Libraries: Large virtual libraries of analogues can be generated and screened in silico to predict their binding affinity for various biological targets, helping to prioritize which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogues with their experimentally determined biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. longdom.org

De Novo Design: Generative AI models could be used to design entirely new molecules based on the this compound scaffold that are predicted to have enhanced biological activity or improved properties.

The integration of these computational approaches will undoubtedly accelerate the exploration of this compound and its derivatives, leading to a more rapid and cost-effective discovery process.

Q & A

Basic: What are the recommended storage conditions to ensure the stability of 2-Allyl-3-hydroxy-5-methoxybenzoic acid?

While direct data for this compound is unavailable, extrapolation from structurally similar methoxybenzoic acids suggests:

  • Stability : Store in a cool, dry environment (≤25°C) away from heat and moisture to prevent hydrolysis or decomposition .
  • Incompatible Materials : Avoid contact with strong acids/alkalis, oxidizing/reducing agents, which may induce hazardous reactions .
  • Container : Use airtight glass containers with desiccants to mitigate moisture ingress.

Basic: Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Methodological recommendations include:

  • Chromatography : Thin-layer chromatography (TLC) for preliminary purity checks and high-performance liquid chromatography (HPLC) for quantitative analysis (≥95% purity thresholds) .
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., allyl, hydroxyl, methoxy) and structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can researchers optimize the synthesis of this compound given limited precedent studies?

A multi-step approach is advised, leveraging strategies from analogous benzoic acid derivatives:

Functional Group Introduction : Allylation via Friedel-Crafts alkylation or Pd-catalyzed coupling for allyl group attachment .

Hydroxylation : Controlled oxidation or hydroxyl-directed electrophilic substitution .

Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during reactive steps .

Purification : Recrystallization or column chromatography to isolate intermediates .
Key Considerations : Monitor reaction pH (neutral to mildly acidic) to avoid esterification of the carboxylic acid group .

Advanced: How can structural modifications of this compound enhance its bioactivity?

Rational design strategies include:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to modulate electronic effects and binding affinity .
  • Hybridization : Conjugate with triazole or thiophene rings to improve pharmacokinetic properties (e.g., solubility, metabolic stability) .
  • Comparative Assays : Test derivatives against receptor targets (e.g., dopamine D2, serotonin 5-HT3) using competitive binding assays to identify structure-activity relationships (SAR) .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) if aerosolization is possible .
  • Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of volatile byproducts .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical channels .

Advanced: How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies .
  • Structural Confounders : Verify derivative purity (≥98% via HPLC) and confirm stereochemistry (X-ray crystallography or chiral chromatography) .
  • Computational Modeling : Perform molecular docking simulations to predict binding modes and validate experimental results .

Basic: What are the potential applications of this compound in medicinal chemistry?

  • Drug Precursor : Serve as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) or antimicrobial agents due to its phenolic and carboxylic acid groups .
  • Enzyme Inhibition : Study interactions with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using kinetic assays .
  • Prodrug Development : Esterify the carboxylic acid group to improve bioavailability .

Advanced: What mechanistic insights guide the regioselective functionalization of this compound?

  • Electrophilic Substitution : The hydroxyl and methoxy groups direct electrophiles to the para position (C-4) via resonance effects .
  • Allyl Group Reactivity : Participate in Diels-Alder reactions or radical addition due to conjugated double bonds .
  • Acid Catalysis : Use mild Lewis acids (e.g., ZnCl₂) to enhance selectivity during alkylation/acylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.